3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-6-fluoroquinolin-4(3H)-one
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Overview
Description
6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a fluorine atom at the 6-position and a tetrazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate precursor containing the quinoline and tetrazole moieties under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the tetrazole moiety.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-3-(1H-tetrazol-5-yl)-1H-indole
- 6-fluoro-3-(1H-tetrazol-5-yl)-1H-benzimidazole
- 6-fluoro-3-(1H-tetrazol-5-yl)-1H-pyridine
Uniqueness
6-fluoro-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
61338-45-2 |
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Molecular Formula |
C10H6FN5O |
Molecular Weight |
231.19 g/mol |
IUPAC Name |
6-fluoro-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6FN5O/c11-5-1-2-8-6(3-5)9(17)7(4-12-8)10-13-15-16-14-10/h1-4H,(H,12,17)(H,13,14,15,16) |
InChI Key |
FKDXLSINWVFXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C3=NNN=N3 |
Origin of Product |
United States |
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